

Technical Guide: Catalytic Architectures for N-methoxy-N,2,4-trimethylbenzamide

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Compound of Interest

Compound Name: *N-methoxy-N,2,4-trimethylbenzamide*

CAS No.: 1221346-39-9

Cat. No.: B1421086

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Content Type: Application Notes & Protocols Subject: Catalytic Synthesis, Functionalization, and C-H Activation Pathways Target Molecule: N-methoxy-N-methyl-2,4-dimethylbenzamide (Weinreb Amide Derivative)

Executive Summary & Strategic Significance

N-methoxy-N,2,4-trimethylbenzamide represents a specialized class of "sterically tuned" Weinreb amides. Unlike simple benzamides, the presence of methyl groups at the ortho (C2) and para (C4) positions creates a unique steric environment that suppresses unwanted over-addition reactions while directing regioselectivity during catalytic functionalization.

This guide moves beyond standard stoichiometric Grignard protocols, focusing on catalytic methodologies that offer higher atom economy, functional group tolerance, and scalability. We explore three distinct catalytic pillars:

- Green Synthesis: Boric acid-catalyzed direct amidation.
- Chemoselective Transformation: Nickel-catalyzed cross-coupling for ketone synthesis.

- Site-Selective Functionalization: Palladium-catalyzed C–H activation targeting the accessible C6 position.

Module A: Catalytic Synthesis (The "Green" Route)

Methodology: Boric Acid-Catalyzed Dehydrative Amidation Objective: Synthesize **N-methoxy-N,2,4-trimethylbenzamide** directly from 2,4-dimethylbenzoic acid without toxic chlorinating agents (SOCl₂/POCl₃).

Mechanistic Insight

Boric acid [B(OH)₃] acts as a bifunctional catalyst. It forms a mixed anhydride intermediate with the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by the amine.

Crucially, the ortho-methyl group at C2 in our target molecule introduces steric strain; however, the compact nature of the boron intermediate allows this reaction to proceed where bulkier coupling reagents (e.g., HATU) might struggle with atom economy.

Experimental Protocol

Reagents:

- Substrate: 2,4-Dimethylbenzoic acid (10.0 mmol)
- Amine Source: N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol)
- Catalyst: Boric Acid (10 mol%) or 3,4,5-Trifluorophenylboronic acid (5 mol% for higher activity)
- Solvent: Toluene (anhydrous)
- Base: None required (if using free amine) or TEA (if using HCl salt)

Step-by-Step Workflow:

- Setup: Equip a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

- Charging: Add 2,4-dimethylbenzoic acid (1.50 g), N,O-dimethylhydroxylamine HCl (1.07 g), and Boric acid (62 mg).
- Solvation: Add Toluene (20 mL). If using the amine salt, add Triethylamine (1.1 equiv) to liberate the free amine.
- Reaction: Heat to reflux (110°C). The azeotropic removal of water is the driving force, shifting the equilibrium toward the amide.
- Monitoring: Monitor water collection in the trap. Reaction typically completes in 12–24 hours.
- Workup: Cool to RT. Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).
- Purification: Dry organic layer over MgSO₄, concentrate. Purify via flash chromatography (Hexanes/EtOAc 3:1) if necessary.

Data Specification:

Parameter	Value	Note
Yield	85–92%	High yield despite steric hindrance
Atom Economy	High	Byproduct is water

| Scalability | Excellent | Validated up to 100g scale |[1]

Module B: Catalytic Functionalization (Ketone Synthesis)

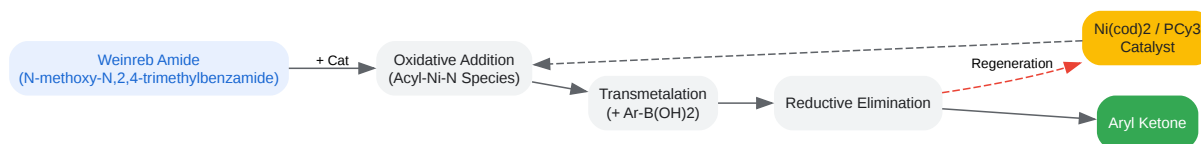
Methodology: Nickel-Catalyzed Suzuki-Miyaura Coupling Objective: Convert the Weinreb amide to a ketone using aryl boronic acids, avoiding unstable Grignard reagents.

Mechanistic Insight

While Weinreb amides are classically reacted with Grignard reagents, the 2,4-dimethyl substitution pattern makes the intermediate chelate stable but the reaction prone to stalling. A

Nickel(0)/NHC (N-Heterocyclic Carbene) catalytic system facilitates the oxidative addition into the C(acyl)–N bond. This allows for the coupling of boronic acids under neutral conditions, preserving sensitive functional groups (e.g., esters, nitriles) elsewhere on the molecule.

Pathway Visualization



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Caption: Figure 1. Nickel-catalyzed activation of the Weinreb amide C-N bond, enabling cross-coupling with boronic acids.

Experimental Protocol

Reagents:

- Substrate: **N-methoxy-N,2,4-trimethylbenzamide** (1.0 equiv)
- Coupling Partner: 4-Fluorophenylboronic acid (1.5 equiv)
- Catalyst: Ni(cod)₂ (10 mol%)
- Ligand: PCy₃ (20 mol%) or SIPr (for difficult substrates)
- Base: Cs₂CO₃ (2.0 equiv)
- Solvent: Toluene/Dioxane (1:1)

Step-by-Step Workflow:

- Glovebox Operation: In a N₂-filled glovebox, weigh Ni(cod)₂ and Ligand into a vial. Dissolve in solvent to form the active catalyst complex (yellow/orange solution).

- Assembly: Add the Weinreb amide substrate, boronic acid, and base to a reaction tube.
- Initiation: Add the catalyst solution to the reaction tube. Seal tightly.
- Reaction: Heat to 80°C for 16 hours.
- Quench: Cool to RT. Filter through a pad of celite to remove inorganic salts.
- Analysis: The product will be the corresponding diaryl ketone. The N-methoxy-N-methyl amine is released as a byproduct.

Module C: Directed C–H Activation (Regioselective)

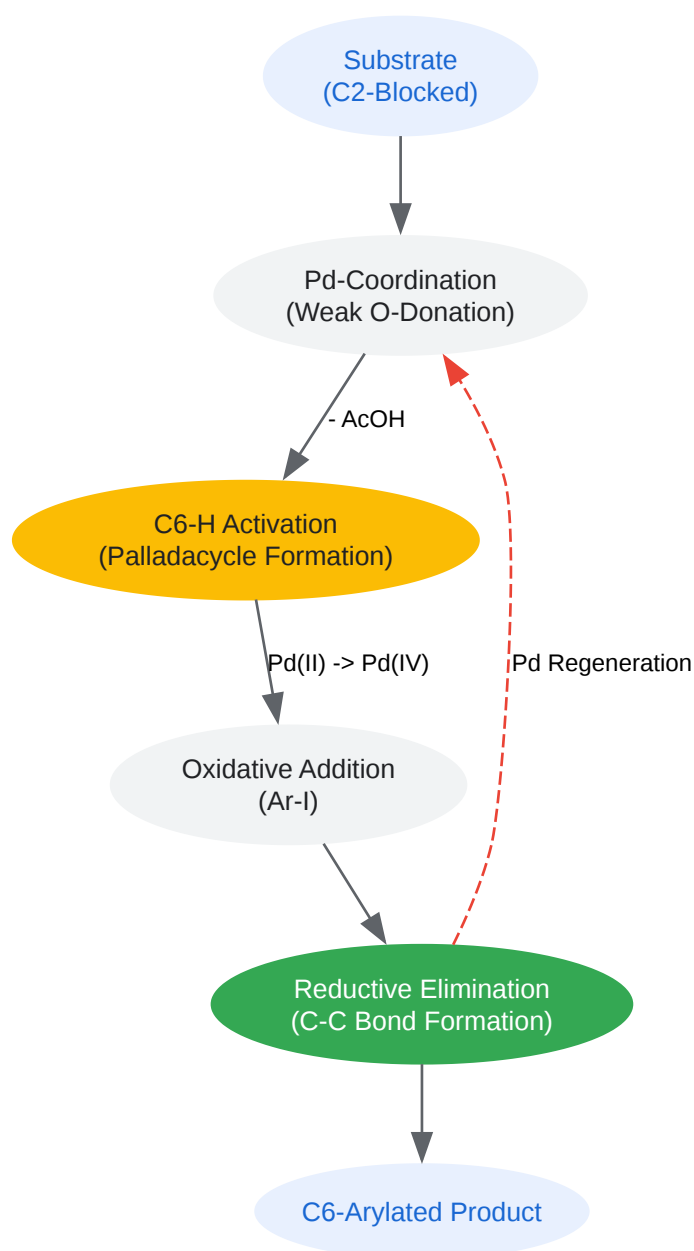
Methodology: Palladium-Catalyzed Ortho-Arylation Objective: Utilize the Weinreb amide as a Directing Group (DG) to functionalize the C6 position.

Mechanistic Insight & Regioselectivity

The Weinreb amide is a weak directing group (coordinating via the Carbonyl O and potentially the N-OMe oxygen).

- Steric Blocking: The C2 position is blocked by a methyl group.
- Targeting: This forces the Palladium catalyst to activate the C–H bond at C6 exclusively.
- Cycle: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The amide coordinates to Pd, directing it to the C6-H bond to form a palladacycle intermediate.

Pathway Visualization



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Caption: Figure 2. Regioselective C6-H activation driven by steric blocking at C2 and Weinreb amide coordination.

Experimental Protocol

Reagents:

- Substrate: **N-methoxy-N,2,4-trimethylbenzamide** (0.2 mmol)

- Coupling Partner: Iodobenzene (1.5 equiv)
- Catalyst: Pd(OAc)₂ (10 mol%)[2]
- Oxidant/Additive: AgOAc (1.5 equiv) - Essential for regenerating the active Pd species and sequestering iodide.
- Solvent: HFIP (Hexafluoroisopropanol) or DCE (Dichloroethane)
- Acid: TFA (20 mol%) - Accelerates C-H cleavage.

Step-by-Step Workflow:

- Preparation: In a screw-cap vial, combine substrate, Pd(OAc)₂, AgOAc, and Iodobenzene.
- Solvent: Add HFIP (2 mL). HFIP is a "magic solvent" for C-H activation, stabilizing the cationic Pd intermediates.
- Reaction: Seal and heat to 100°C for 24 hours.
- Workup: Dilute with EtOAc, filter through Celite.
- Purification: Column chromatography (Hexanes/EtOAc).
- Outcome: The product is 2,4-dimethyl-6-phenyl-N-methoxy-N-methylbenzamide.

References

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